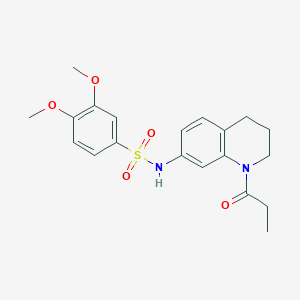

3,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Beschreibung

This compound is a benzenesulfonamide derivative featuring a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinolin-7-yl moiety and 3,4-dimethoxy substituents on the benzene ring. The sulfonamide group (-SO₂NH-) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, COX-2) .

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-20(23)22-11-5-6-14-7-8-15(12-17(14)22)21-28(24,25)16-9-10-18(26-2)19(13-16)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJMSUZAXNCPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3,4-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the sulfonamide class and features a tetrahydroquinoline moiety. Its structure can be denoted as follows:

- IUPAC Name : 3,4-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

- Molecular Formula : CHNOS

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds with a similar sulfonamide structure exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro studies have demonstrated that related compounds show significant inhibitory effects on the proliferation of cancer cells. The IC values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 8.0 |

| 3,4-Dimethoxy-N-(1-propanoyl...) | A549 | 6.5 |

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that this specific compound exhibits activity against several bacterial strains:

- Mechanism of Action : The compound likely inhibits bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Several case studies have highlighted the biological effects of related sulfonamide derivatives:

- Cardiovascular Effects : A study examined the effects of a related benzenesulfonamide on perfusion pressure in isolated hearts. The results indicated a significant reduction in coronary resistance when treated with low concentrations of the compound, suggesting potential cardiovascular benefits .

- Inhibition of Albumin Denaturation : Another study evaluated the protective effect of sulfonamide derivatives against albumin denaturation. The findings suggested that these compounds could stabilize proteins under stress conditions .

Mechanistic Insights

The biological mechanisms underlying the activity of 3,4-dimethoxy-N-(1-propanoyl...) involve several pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to target proteins involved in cell proliferation and survival pathways.

Vergleich Mit ähnlichen Verbindungen

Acyl-Substituted Tetrahydroquinoline Sulfonamides

Compounds sharing the tetrahydroquinoline-sulfonamide scaffold but differing in acyl substituents exhibit distinct physicochemical and biological properties:

Key Observations :

- The propanoyl group in the target compound balances hydrophobicity and steric effects compared to acetyl (smaller) or cyclopropanecarbonyl (bulkier) analogs.

- Substitutions like 2-methylpropanoyl (G512-0215) increase molecular weight and lipophilicity, which could influence pharmacokinetics .

Methoxy-Substituted Benzenesulfonamides

Variations in methoxy substituent positions significantly affect biological activity:

Key Observations :

Core Structure Modifications

Replacing the tetrahydroquinoline core with other heterocycles alters activity profiles:

Key Observations :

- Compound 24 () demonstrates that even simpler tetrahydroquinoline-sulfonamides exhibit CA inhibition, supporting the pharmacophore’s versatility .

Research Findings and Data Gaps

- Synthetic Routes: The target compound’s synthesis likely involves coupling a 3,4-dimethoxybenzenesulfonyl chloride with a propanoyl-substituted tetrahydroquinolin-7-amine, analogous to methods in –4 .

- Biological Activity : While direct data on the target compound are lacking, structural analogs (e.g., COX-2 inhibitors in , CA inhibitors in ) suggest plausible therapeutic applications .

- Physicochemical Data : Melting points, solubility, and stability metrics for the target compound remain unreported but can be inferred from analogs (e.g., 220–300°C melting points in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.